Gadoteric acid

Description

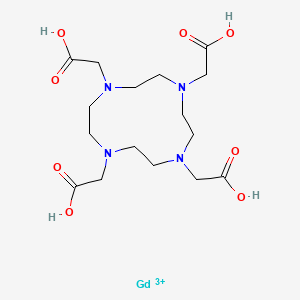

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H28GdN4O8+3 |

|---|---|

Molecular Weight |

561.7 g/mol |

IUPAC Name |

gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3 |

InChI Key |

GFSTXYOTEVLASN-UHFFFAOYSA-N |

SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.[Gd+3] |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.[Gd+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Gadoteric Acid: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadoteric acid, a gadolinium-based contrast agent (GBCA), is a cornerstone of modern magnetic resonance imaging (MRI). Its macrocyclic structure, formed by the chelation of a gadolinium ion (Gd³⁺) with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), imparts exceptional thermodynamic and kinetic stability. This high stability profile minimizes the in vivo release of toxic free Gd³⁺ ions, positioning this compound as one of the safest GBCAs, particularly for patients with renal impairment. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and magnetic properties, synthesis, formulation, and mechanism of action of this compound. Detailed experimental protocols for its characterization and quality control are also presented, along with a summary of its pharmacokinetic profile and clinical applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medical imaging.

Chemical Structure and Nomenclature

This compound is a coordination complex of the rare earth metal gadolinium with the macrocyclic ligand DOTA.[1] The systematic IUPAC name for this compound is gadolinium(3+) 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetate.[1] It is typically formulated as a meglumine salt, known as gadoterate meglumine.[1]

Caption: High-level workflow for the synthesis and formulation of this compound.

Mechanism of Action in MRI

This compound is a paramagnetic contrast agent. [2]The gadolinium ion (Gd³⁺) possesses seven unpaired electrons, which creates a strong magnetic field. [2]When administered intravenously, this compound distributes into the extracellular fluid space. [2]In the presence of the strong magnetic field of an MRI scanner, the Gd³⁺ ions in this compound interact with the surrounding water protons. [2]This interaction accelerates the relaxation of these protons, primarily shortening the T1 relaxation time. [2]Tissues with higher concentrations of this compound will therefore appear brighter on T1-weighted MR images, enhancing the contrast between normal and pathological tissues. [2]

Mechanism of T1 Relaxation Enhancement

Caption: Logical diagram illustrating the T1 relaxation enhancement by this compound.

Experimental Protocols

Synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

The synthesis of DOTA is a complex multi-step process. A common method involves the alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with a protected haloacetic acid derivative, followed by deprotection.

Methodology:

-

Alkylation: Cyclen is dissolved in an appropriate organic solvent (e.g., acetonitrile). A base (e.g., potassium carbonate) is added, followed by the dropwise addition of tert-butyl bromoacetate. The reaction mixture is typically heated under reflux for several hours to days.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated to yield the protected DOTA derivative. Purification is often performed using column chromatography.

-

Deprotection: The tert-butyl protecting groups are removed by treating the protected DOTA with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent.

-

Final Purification: The deprotected DOTA is purified by recrystallization or ion-exchange chromatography to yield the final product.

Preparation of Gadoterate Meglumine Injection (0.5 mmol/mL)

This protocol is based on information from patent literature and prescribing information.

Methodology:

-

A predetermined amount of DOTA is dissolved in water for injection.

-

Gadolinium oxide (Gd₂O₃) is added to the DOTA solution, and the mixture is heated (e.g., to 80±5 °C) with stirring until the gadolinium oxide is completely dissolved, forming the this compound complex.

-

The solution is cooled to room temperature (25±2°C).

-

Meglumine is added to the solution and stirred until dissolved.

-

The pH of the solution is adjusted to between 6.5 and 8.2 using a small amount of DOTA or a suitable acid if necessary.

-

The final solution is sterilized by filtration through a 0.22 µm filter.

-

The sterile solution is aseptically filled into vials or pre-filled syringes.

Quality Control: Determination of Free Gadolinium

The presence of free, unchelated gadolinium is a critical quality attribute due to its toxicity. Ion exchange chromatography coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a sensitive method for its quantification.

Methodology:

-

Sample Preparation: The gadoterate meglumine injection is diluted with a suitable mobile phase.

-

Chromatography: An aliquot of the diluted sample is injected onto an ion exchange column. The mobile phase is chosen to separate the negatively charged this compound complex from any free Gd³⁺ ions.

-

Detection: The eluent from the chromatography column is introduced into an ICP-MS system. The ICP-MS is tuned to detect gadolinium isotopes (e.g., ¹⁵⁷Gd or ¹⁵⁸Gd).

-

Quantification: The concentration of free Gd³⁺ is determined by comparing the peak area corresponding to the free gadolinium with a calibration curve prepared using standards of known Gd³⁺ concentrations.

Measurement of T1 Relaxivity

The T1 relaxivity (r₁) is a measure of the efficiency of a contrast agent in shortening the T1 relaxation time of water protons. It is determined by measuring the T1 of solutions with varying concentrations of the contrast agent.

Methodology:

-

Sample Preparation: A series of dilutions of this compound are prepared in a relevant medium (e.g., water, saline, or plasma) to cover a clinically relevant concentration range (e.g., 0 to 1 mM).

-

MRI Measurement: The samples are placed in a phantom and imaged in an MRI scanner. An inversion-recovery pulse sequence is used to measure the T1 relaxation time of each sample.

-

Data Analysis: The relaxation rate (R₁ = 1/T₁) is calculated for each concentration. The relaxation rate is then plotted against the concentration of this compound.

-

Relaxivity Calculation: The T1 relaxivity (r₁) is determined from the slope of the linear regression of the R₁ versus concentration plot.

Experimental Workflow for T1 Relaxivity Measurement

Caption: Workflow for the experimental determination of T1 relaxivity.

In Vitro Stability Assessment

The stability of the this compound complex is crucial for its safety. Dissociation studies under physiological and stressed conditions are performed to assess its kinetic inertness.

Methodology:

-

Acidic Dissociation: this compound is incubated in a strongly acidic solution (e.g., pH 1.2) at 37°C. Aliquots are taken at various time points. The amount of dissociated (free) Gd³⁺ is measured using a complexometric assay or ICP-MS. The dissociation half-life is then calculated.

-

Plasma Stability: this compound is incubated in human plasma at 37°C and pH 7.4. Aliquots are taken over an extended period (e.g., up to 15 days). The amount of released Gd³⁺ is quantified using a sensitive method like ion exchange chromatography coupled with ICP-MS.

Cytotoxicity and Genotoxicity Assessment

These assays are essential to evaluate the potential adverse biological effects of this compound.

Methodology for Cytotoxicity (MTT Assay):

-

Cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to adhere.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.

Methodology for Genotoxicity (Comet Assay):

-

Cells are treated with this compound at various concentrations.

-

After treatment, the cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.

-

The cells are lysed to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

The slides are subjected to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

The slides are stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

-

The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tails.

Pharmacokinetics and Pharmacodynamics

Table 3: Pharmacokinetic Parameters of this compound (0.1 mmol/kg Dose in Healthy Volunteers)

| Parameter | Value (Mean ± SD) | Reference(s) |

| Distribution Half-life (t₁/₂α) | 5.9 ± 3.2 min | [3] |

| Elimination Half-life (t₁/₂β) | 1.21 ± 0.16 h | [3] |

| Area Under the Curve (AUC) | 994.8 ± 105.7 nmol·h/mL | [3] |

| Urinary Excretion (at 6 hours) | ≥ 89% | [3] |

| Urinary Excretion (at 24 hours) | ≥ 95% | [3] |

| Metabolism | Not metabolized, excreted unchanged | [3] |

This compound is rapidly distributed into the extracellular fluid following intravenous administration. [3]It does not cross the intact blood-brain barrier. [1]Elimination is primarily via renal excretion, with the majority of the dose excreted unchanged in the urine within 24 hours. [3] The pharmacodynamics of this compound are directly related to its paramagnetic properties, which lead to the shortening of T1 relaxation times in tissues where it accumulates, thereby enhancing the MR signal. [4]

Clinical Applications and Safety Profile

This compound is indicated for intravenous use with MRI to visualize lesions with abnormal vascularity in the brain, spine, and associated tissues in adult and pediatric patients. [5]It is also used for contrast-enhanced magnetic resonance angiography and in body MRI. [6] this compound has a well-established safety profile. [3]Its macrocyclic structure provides high stability, which is associated with a low risk of nephrogenic systemic fibrosis (NSF), a rare but serious condition linked to some other GBCAs, especially in patients with severe renal impairment. [3]Common adverse reactions are generally mild and transient, including nausea, headache, injection site pain or coldness, and dizziness. [4]Severe allergic reactions are rare.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Stability of gadolinium complexes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the in vitro stability of gadolinium (III) polyoxometalates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Gadoteric Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of gadoteric acid, a gadolinium-based contrast agent widely utilized in magnetic resonance imaging (MRI). This document is intended to serve as a practical resource for researchers and professionals involved in the development and application of contrast agents for preclinical and clinical research.

Introduction

This compound, also known by the trade name Dotarem®, is a macrocyclic, ionic gadolinium-based contrast agent (GBCA).[1][2] Its structure consists of a gadolinium ion (Gd³⁺) chelated by the organic ligand 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[3][4] The high thermodynamic and kinetic stability of the Gd-DOTA complex is a key attribute, minimizing the release of toxic free gadolinium ions in vivo. The paramagnetic properties of the gadolinium ion alter the relaxation times of water protons in its vicinity, leading to an enhanced signal intensity in T1-weighted MRI scans.[1][2] This guide details the chemical synthesis of this compound, from the preparation of the DOTA ligand to its complexation with gadolinium, and outlines the essential characterization techniques to ensure its quality and suitability for research use.

Synthesis of this compound

The synthesis of this compound is a two-step process: first, the synthesis of the chelating agent, DOTA, followed by the complexation of DOTA with a gadolinium salt.

Synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

The synthesis of the DOTA ligand is a critical precursor step. A common and established method involves the alkylation of 1,4,7,10-tetraazacyclododecane (cyclen) with a haloacetic acid, such as bromoacetic acid, in an aqueous basic solution.[5]

-

Reaction Setup: In a suitable reaction vessel, dissolve 1,4,7,10-tetraazacyclododecane (cyclen) in purified water.

-

Alkylation: While maintaining the pH of the solution above 10 with a suitable base (e.g., sodium hydroxide), slowly add a haloacetic acid (e.g., bromoacetic acid). The reaction is typically carried out at room temperature with vigorous stirring.

-

Crystallization and Purification: Upon completion of the reaction, the pH of the mixture is adjusted to between 3 and 3.5 with a strong acid (e.g., hydrochloric acid) to induce crystallization of the crude DOTA.[6] The precipitate is collected by filtration.[6]

-

Further Purification (Optional): For higher purity, the crude DOTA can be further purified by recrystallization from a methanol-water mixture or by using ion-exchange chromatography.[5][7] A final filtration through a membrane can be employed to remove any remaining particulate matter.[5]

DOT Script for DOTA Synthesis Workflow

Caption: Workflow for the synthesis of the DOTA ligand.

Synthesis of this compound (Gd-DOTA)

The final step is the complexation of the purified DOTA ligand with a gadolinium salt, typically gadolinium(III) oxide (Gd₂O₃), in an aqueous solution.

-

Reaction Setup: Heat water for injection in a reaction vessel to approximately 80 ± 5 °C.[8]

-

Dissolution of DOTA: Add the purified DOTA to the heated water and stir until completely dissolved.[8]

-

Complexation: Slowly add gadolinium(III) oxide (Gd₂O₃) to the DOTA solution while maintaining the temperature at 80 ± 5 °C and stirring continuously until the gadolinium oxide has completely dissolved.[8]

-

Formation of Meglumine Salt (Optional but common): Cool the solution to 25 ± 2 °C. If the meglumine salt (gadoterate meglumine) is desired, add meglumine to the solution and stir until a homogeneous solution is obtained.[8]

-

pH Adjustment: Adjust the pH of the final solution to a range of 6.5 to 8.0 using a suitable acid (e.g., hydrochloric acid) or additional DOTA.[8]

-

Purification: The crude this compound meglumine salt can be purified by crystallization. A common method involves dissolving the crude product in methanol at 50-60 °C, followed by the addition of acetone and cooling to 0-5 °C to induce precipitation of the purified product.[7] The precipitate is then filtered, washed with acetone, and dried under vacuum.[7]

DOT Script for this compound Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₅GdN₄O₈ | [1] |

| Molar Mass | 558.65 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water |

Analytical Characterization

A combination of analytical techniques is employed to ensure the quality of the synthesized product.

HPLC is a crucial technique for determining the purity of this compound and quantifying any unreacted DOTA or other impurities.

Experimental Protocol: HPLC Analysis

-

Column: A reverse-phase C18 column is commonly used.[9]

-

Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.[10]

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.[9][10]

-

Detection: UV detection at 200-220 nm is suitable for analysis.[10][11]

-

Expected Outcome: A single major peak corresponding to this compound, with purity typically exceeding 99%.[7]

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the DOTA ligand and can also be used to study the final this compound complex, although the paramagnetic nature of gadolinium will significantly affect the spectra.

Experimental Protocol: NMR Analysis of DOTA

-

Solvent: Deuterated water (D₂O) is a suitable solvent.

-

¹H NMR of DOTA: The ¹H NMR spectrum of free DOTA typically shows signals corresponding to the protons of the macrocyclic ring and the methylene protons of the acetate arms.[12]

-

Expected Outcome: The integration and chemical shifts of the peaks should be consistent with the structure of DOTA.

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound.

Experimental Protocol: Mass Spectrometry Analysis

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique.

-

Expected Outcome: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M-H]⁻ or [M+H]⁺).

Functional Characterization

The primary function of this compound as an MRI contrast agent is determined by its relaxivity.

Relaxivity (r₁) is a measure of the efficiency of a contrast agent in increasing the longitudinal relaxation rate of water protons.

Experimental Protocol: Relaxivity Measurement

-

Prepare a series of dilutions of this compound in a physiologically relevant medium (e.g., saline or plasma).

-

Measure the longitudinal relaxation time (T₁) of each sample using an NMR spectrometer or a dedicated relaxometer at a specific magnetic field strength (e.g., 1.5 T or 3 T).

-

Plot the reciprocal of the relaxation time (1/T₁) against the concentration of this compound.

-

The slope of the resulting linear plot is the relaxivity (r₁) in units of mM⁻¹s⁻¹.

| Parameter | Value | Reference |

| T1 Relaxivity (in plasma at 1.5 T, 37 °C) | 3.4 - 3.8 L/mmol·s | [13] |

| T1 Relaxivity (in plasma at 3 T, 37 °C) | 3.3 - 3.7 mM⁻¹s⁻¹ |

Mechanism of Action as an MRI Contrast Agent

This compound functions by shortening the T1 relaxation time of water protons in its vicinity. This effect is due to the paramagnetic properties of the gadolinium ion.

DOT Script for Mechanism of Action

Caption: Mechanism of action of this compound in MRI.

Conclusion

This guide has provided detailed methodologies for the synthesis and characterization of this compound for research purposes. Adherence to these protocols and thorough characterization are paramount to ensure the production of a high-quality, reliable contrast agent for advancing biomedical imaging research. The provided workflows and data tables serve as a practical reference for scientists and researchers in this field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Decoration of 1,4,7,10‐tetraazacyclododecane‐1,4,7,10‐tetraacetic acid (DOTA) with N‐oxides increases the T 1 relaxivity of Gd‐complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Refining method of gadadotec acid meglumine - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. US20180370925A1 - Dota synthesis - Google Patents [patents.google.com]

- 6. RU2730519C2 - Dota synthesis - Google Patents [patents.google.com]

- 7. CN106220580B - The method of purification of gadoterlc acid meglumine saltlniection - Google Patents [patents.google.com]

- 8. DE102015013939A1 - Process for the preparation of this compound (Gd-DOTA) complexes - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Method For Analysis Of Gadolinium-DOTA on Newcrom BH Column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. radiopaedia.org [radiopaedia.org]

A Technical Guide to the Physicochemical Properties of Gadoteric Acid Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoteric acid, commercially available as the meglumine salt (gadoterate meglumine), is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1] Structurally, it is a macrocyclic, ionic complex composed of the organic acid 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) acting as a chelating agent for a paramagnetic gadolinium ion (Gd³⁺).[1][2] This molecular architecture is fundamental to its physicochemical properties, which in turn dictate its efficacy and safety profile in clinical applications.

The paramagnetic nature of the chelated gadolinium ion reduces the T1, T2, and T2* relaxation times of water protons in its vicinity, leading to an enhanced signal intensity (brightness) in T1-weighted MR images.[1] This guide provides an in-depth overview of the core physicochemical properties of this compound solutions, including detailed experimental methodologies and a summary of key quantitative data.

Core Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Its high stability is a direct consequence of the macrocyclic DOTA ligand firmly encapsulating the Gd³⁺ ion.[2]

| Property | Value | Reference(s) |

| IUPAC Name | gadolinium(3+) 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetate | [1] |

| Chemical Formula | C₁₆H₂₅GdN₄O₈ | [3][4][5] |

| Molar Mass | 558.65 g·mol⁻¹ | [1] |

| Viscosity (at 37°C) | 2.0 mPa·s | |

| Osmolality | 1350 mOsm/kg H₂O | |

| pH Stability Range | 4.7 to 9.7 (in vitro) | [6] |

Relaxivity

Relaxivity is the primary measure of a GBCA's effectiveness, quantifying its ability to shorten the T1 and T2 relaxation times of surrounding water protons.[7] It is dependent on the magnetic field strength and the biological medium.[8][9] this compound exhibits relaxivity values typical of its structural class.

| Parameter | Medium | 1.5 T | 3 T | 7 T | Reference(s) |

| r₁ (s⁻¹·mM⁻¹) | Human Whole Blood (37°C) | 3.9 ± 0.2 | 3.4 ± 0.4 | 2.8 ± 0.4 | [10] |

| r₁ (L·mmol⁻¹·s⁻¹) | Human Plasma (37°C) | 3.32 ± 0.13 | 3.00 ± 0.13 | 2.84 ± 0.09 | [7] |

| r₁ (mM⁻¹·s⁻¹) | Plasma (37°C) | 3.6 (range: 3.4-3.8) | 3.5 (range: 3.3-3.7) | - | [6] |

| r₂ (mM⁻¹·s⁻¹) | Plasma (37°C) | 4.3 (range: 3.4-5.2) | 4.9 (range: 4.0-5.8) | - | [6] |

Stability

The stability of a GBCA is critical to its safety, as the release of toxic free Gd³⁺ ions in vivo is a primary concern. This compound's macrocyclic structure confers exceptionally high thermodynamic and kinetic stability, minimizing the risk of dechelation.[2][11] This structural stability is a key factor in its favorable safety profile, particularly concerning the low risk of Nephrogenic Systemic Fibrosis (NSF).

| Stability Parameter | Value | Reference(s) |

| Thermodynamic Stability (log₁₀ Ktherm) | 25.8 | |

| Conditional Stability (log₁₀ Kcond at pH 7.4) | 18.8 |

A study on gadoterate meglumine repackaged in polypropylene syringes demonstrated its stability for at least 3 months at both 4°C and 25°C, with no detectable change in concentration and no formation of free Gd³⁺.[12][13]

Experimental Protocols

Detailed and reproducible methodologies are essential for the characterization of GBCAs. The following sections outline the standard protocols for determining the key physicochemical properties of this compound solutions.

Determination of Relaxivity

The T1 relaxivity (r₁) is determined by measuring the T1 relaxation times of a series of this compound dilutions.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared and serially diluted in the desired medium (e.g., human whole blood, plasma) to achieve a range of concentrations (typically 0.05 to 4 mM).[8] A sample of the medium without the contrast agent serves as the control.

-

Phantom Setup: The dilutions are placed in airtight tubes within a custom-built phantom.[10] The phantom is maintained at a physiologically relevant temperature (37 ± 0.5°C) using a heat-circulating system.[10]

-

MRI Acquisition: The phantom is imaged using a clinical MRI scanner at the desired field strength (e.g., 1.5 T, 3 T). T1 relaxation times are measured using an inversion recovery sequence with a range of inversion times (e.g., 30 ms to 10 s).[10][14]

-

Data Analysis:

-

Signal intensity is measured from a region of interest (ROI) within each sample tube for each inversion time, often automated with custom software (e.g., MATLAB).[10]

-

T1 relaxation times are calculated by fitting the signal intensity data to the signal recovery equation for an inversion recovery sequence.

-

The relaxation rate (R₁ = 1/T₁) is calculated for each concentration.

-

Relaxivity (r₁) is determined by the slope of the line from a linear regression plot of the relaxation rate (R₁) versus the this compound concentration.[7]

-

Stability Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of intact this compound and detect the presence of any free Gd³⁺ or free DOTA ligand over time, indicating degradation.

Methodology:

-

Sample Incubation: Prepare samples of this compound solution, for instance, by repackaging the commercial formulation into polypropylene syringes.[12]

-

Storage Conditions: Store the samples under controlled conditions. A typical stability study might involve storage at both refrigerated (e.g., 4 ± 2°C) and room temperature (e.g., 25 ± 2°C), protected from light.[12]

-

Time Points: Withdraw aliquots for analysis at predetermined intervals (e.g., Day 0, 7, 14, 30, 60, 90).[12]

-

HPLC Analysis:

-

System: Use a validated, stability-indicating HPLC method. A reverse-phase column (e.g., C18) is often employed.[15]

-

Mobile Phase: A typical mobile phase might consist of an acetonitrile/water gradient with an acidic buffer like phosphoric acid or trifluoroacetic acid.[15]

-

Detection: Use a UV detector set to an appropriate wavelength (e.g., 200 nm or 220 nm) to detect the chelate and free ligand.[15]

-

Quantification: Determine the concentration of gadoterate meglumine and any degradation products (like free DOTA) by comparing peak areas to those of a reference standard. Specific methods are required to quantify free Gd³⁺, which may involve a separate analytical technique.

-

-

Data Evaluation: Compare the results at each time point to the initial (Day 0) values to assess stability. A stable solution will show no significant change in concentration or increase in degradation products.[12]

Measurement of Viscosity

Viscosity is a measure of a fluid's resistance to flow and is an important parameter for injectability.

Methodology:

-

Instrumentation: Use a rotational rheometer or viscometer equipped with a suitable geometry (e.g., cone-plate or concentric cylinders).[16][17]

-

Temperature Control: Ensure the sample stage is maintained at a precise, physiologically relevant temperature (e.g., 37.0 ± 0.1°C), as viscosity is highly temperature-dependent.[16]

-

Calibration: Calibrate the instrument using a standard fluid of known viscosity.

-

Measurement: Place the this compound solution onto the rheometer stage. The instrument applies a controlled rotational speed (shear rate) to a spindle immersed in the liquid and measures the resulting torque (shear stress).[16]

-

Calculation: The viscosity is calculated by the instrument's software based on the relationship between shear stress and shear rate for the specific geometry used. For a Newtonian fluid, the viscosity will be independent of the shear rate.[16]

Measurement of Osmolality

Osmolality, a measure of solute concentration, is a critical factor for physiological compatibility and patient comfort upon injection.

Methodology:

-

Instrumentation: Use a freezing point depression osmometer.[18][19] This instrument measures the freezing point of a solution, which is directly proportional to the total number of solute particles.[20]

-

Calibration: Calibrate the osmometer using standard solutions of known osmolality that bracket the expected value of the sample.[19]

-

Measurement: A small, precise volume of the this compound solution is placed in a sample tube and introduced into the instrument's cooling chamber.[18]

-

Freezing Point Determination: The sample is supercooled below its freezing point, and then crystallization is induced (e.g., by a vibrating wire).[18][21] The heat of fusion released during crystallization warms the sample to its exact freezing point, which is measured by a thermistor.[20]

-

Calculation: The instrument automatically calculates the osmolality (in mOsm/kg) by comparing the sample's freezing point depression to that of pure solvent.[21]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (DOTA-Gd; Artirem; Dotarem; Clariscan) | gadolinium-based MRI contrast agent (GBCA). | CAS 72573-82-1 | InvivoChem [invivochem.com]

- 3. This compound | C16H25GdN4O8 | CID 158536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. This compound [midas-pharma.com]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 8. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evolving Characteristics of Gadolinium‐Based Contrast Agents for MR Imaging: A Systematic Review of the Importance of Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zora.uzh.ch [zora.uzh.ch]

- 11. researchgate.net [researchgate.net]

- 12. Stability and sterility of meglumine gadoterate injection repackaged in plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. HPLC Method For Analysis Of Gadolinium-DOTA on Newcrom BH Column | SIELC Technologies [sielc.com]

- 16. drugfuture.com [drugfuture.com]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. theosmolalitylab.com [theosmolalitylab.com]

- 19. Freezing point depression osmometer - Wikipedia [en.wikipedia.org]

- 20. Khan Academy [khanacademy.org]

- 21. camlab.co.uk [camlab.co.uk]

Unveiling the Mechanism of Action of Gadoteric Acid in T1-Weighted MRI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadoteric acid, a gadolinium-based contrast agent (GBCA), is a cornerstone of modern magnetic resonance imaging (MRI), enhancing the visualization of anatomical structures and pathological processes. This in-depth technical guide elucidates the core mechanism of action of this compound in T1-weighted MRI. We will delve into its physicochemical properties, the intricate process of T1 relaxation enhancement, and the quantitative parameters that govern its efficacy. This guide will provide detailed experimental protocols for the characterization of this compound and present quantitative data in a structured format to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, often administered as the meglumine salt (gadoterate meglumine), is a macrocyclic, ionic gadolinium-based contrast agent.[1][2][3] Its primary function is to shorten the T1 relaxation time of water protons in its vicinity, thereby increasing the signal intensity on T1-weighted MRI scans.[1][2] This results in a brighter appearance of tissues where the agent has accumulated, providing enhanced contrast between different tissues and between healthy and pathological tissues.[1]

The gadolinium ion (Gd³⁺) is the active component, possessing seven unpaired electrons, which makes it strongly paramagnetic.[1][3] However, free Gd³⁺ is toxic. In this compound, the Gd³⁺ ion is tightly bound within a macrocyclic chelating ligand called DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[1][3] This chelation is critical for patient safety as it prevents the release of free gadolinium ions into the body.[1] The macrocyclic structure of the DOTA ligand provides high thermodynamic and kinetic stability, minimizing the risk of dechelation and subsequent toxicity.

Physicochemical Properties of this compound

The efficacy and safety of this compound are intrinsically linked to its physicochemical properties. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₅GdN₄O₈ | [4] |

| Molecular Weight | 558.64 g/mol | [4] |

| Structure | Macrocyclic, Ionic | [5] |

| Chelating Ligand | DOTA | [1] |

| Thermodynamic Stability (log Ktherm) | 25.8 | [6] |

| Kinetic Stability | High | [6] |

Core Mechanism of T1 Relaxation Enhancement

The fundamental principle behind the function of this compound as a T1 contrast agent lies in its ability to accelerate the relaxation of water protons. This process is primarily governed by the dipole-dipole interaction between the large magnetic moment of the gadolinium ion and the much smaller magnetic moments of the surrounding water protons.

The Role of Paramagnetism

The seven unpaired electrons of the Gd³⁺ ion create a strong, fluctuating local magnetic field.[1] When placed in the main magnetic field of an MRI scanner, this paramagnetic center interacts with the hydrogen nuclei (protons) of nearby water molecules.[1] This interaction provides an efficient pathway for the excited protons to release their energy to the surrounding molecular lattice, a process known as spin-lattice or T1 relaxation.[7] By shortening the T1 relaxation time, this compound allows the longitudinal magnetization of the protons to recover more quickly, leading to a stronger signal in T1-weighted imaging sequences.[1]

Inner and Outer Sphere Interactions

The interaction between the gadolinium ion and water protons occurs through two primary mechanisms:

-

Inner Sphere: A single water molecule is directly coordinated to the gadolinium ion within the DOTA chelate. This close proximity allows for a very strong and efficient transfer of energy, significantly shortening the T1 of this water molecule. The rapid exchange of this coordinated water molecule with bulk water molecules in the surrounding environment is crucial for propagating this relaxation enhancement to a larger population of protons.

-

Outer Sphere: Water molecules that are not directly bound to the gadolinium ion but are in its immediate vicinity also experience the fluctuating magnetic field of the Gd³⁺ ion. This interaction, although weaker than the inner sphere mechanism, contributes to the overall T1 shortening effect.

The following diagram illustrates the interaction of this compound with surrounding water molecules, leading to T1 relaxation enhancement.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Gadoteridol? [synapse.patsnap.com]

- 4. Quantitative biodistribution and pharmacokinetics of multimodal gadolinium-based nanoparticles for lungs using ultrashort TE MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of r₁ and r₂ relaxivity of gadolinium-based contrast agents on the T₁-weighted MR signal at increasing magnetic field strengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dawn of a New Era in MRI: The Early Research and Discovery of Gadoteric Acid

An In-depth Technical Guide on the Genesis of a Macrocyclic Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the seminal research and discovery of Gadoteric acid (Gd-DOTA), a first-generation macrocyclic gadolinium-based contrast agent (GBCA). Marketed as Dotarem®, its development by Guerbet in the late 1980s marked a significant milestone in the evolution of magnetic resonance imaging (MRI). We delve into the foundational physicochemical characterization, early synthesis strategies, and pivotal preclinical and clinical findings that established its profile of high stability and efficacy. This document serves as a detailed guide for researchers, scientists, and professionals in drug development, offering insights into the pioneering work that shaped the landscape of modern contrast-enhanced MRI.

Introduction: The Quest for a Stable MRI Contrast Agent

The advent of Magnetic Resonance Imaging (MRI) in the early 1980s revolutionized medical diagnostics by providing unparalleled soft tissue contrast. However, the intrinsic contrast was not always sufficient to delineate pathological tissues from healthy ones. This limitation spurred the development of contrast agents to enhance the MRI signal. The paramagnetic ion Gadolinium (Gd³⁺) quickly emerged as a prime candidate due to its seven unpaired electrons, which efficiently shorten the T1 relaxation time of water protons, thereby increasing signal intensity in T1-weighted images.

However, the free Gd³⁺ ion is toxic and competes with calcium in biological systems. The first generation of gadolinium-based contrast agents (GBCAs), such as Gd-DTPA (Magnevist®), utilized linear chelating agents to encapsulate the gadolinium ion and mitigate its toxicity. While effective, concerns about the in vivo stability of these linear complexes and the potential for gadolinium release prompted researchers to explore more robust chelating structures.

This scientific pursuit led to the development of macrocyclic chelators, which encase the gadolinium ion in a pre-organized, cage-like structure. It was hypothesized that this macrocyclic structure would offer superior thermodynamic and kinetic stability, further minimizing the risk of gadolinium dissociation in the body. It was in this context that Guerbet, a French pharmaceutical company with a long history in contrast media, embarked on the development of this compound (Gd-DOTA).

This technical guide revisits the foundational research that led to the discovery and characterization of this compound, a pioneering macrocyclic GBCA that has been a cornerstone of contrast-enhanced MRI for over three decades.

The Genesis of this compound: Key Researchers and Institutions

The early research and development of this compound were spearheaded by a team of scientists at Laboratoire Guerbet in Aulnay-sous-Bois, France. Key figures in this pioneering work include Dominique Meyer , Michel Schaefer , and Bruno Bonnemain . Their research in the mid-to-late 1980s was instrumental in characterizing the physicochemical properties of Gd-DOTA and establishing its potential as a safe and effective MRI contrast agent. Their seminal 1988 publication, "Gd-DOTA, a potential MRI contrast agent. Current status of physicochemical knowledge," laid the groundwork for its clinical development.[1]

Physicochemical Properties and Early Characterization

The defining feature of this compound is the macrocyclic ligand 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA). This structure confers exceptional stability to the gadolinium complex.

Stability: A Paradigm Shift

Early research focused on quantifying the stability of Gd-DOTA and comparing it to existing linear agents. The macrocyclic structure of DOTA was shown to provide a significant "macrocyclic effect," resulting in a complex with very slow dissociation kinetics.[1]

A key parameter established in the early studies was the conditional stability constant , which provides a measure of the complex's stability at a physiological pH of 7.4. Meyer, Schaefer, and Bonnemain reported a calculated conditional stability constant of 10²².¹⁹ at pH 7 for Gd-DOTA, highlighting its remarkable stability.[1] In 1988, Bousquet et al. reported an in vitro stability for Gd-DOTA of 10²⁸, which was significantly higher than that of the linear complexes Gd-DTPA (10²³) and Gd-EDTA (10¹⁷).[2]

This high stability was a critical differentiator from the linear agents and formed the basis of its favorable safety profile, as it minimized the potential for the release of toxic free Gd³⁺ ions in vivo.[1][2]

Relaxivity: The Engine of Contrast Enhancement

Relaxivity (r₁) is a measure of a contrast agent's efficiency in shortening the T1 relaxation time of water protons. Early measurements of the T1 relaxivity of Gd-DOTA were conducted at 20 MHz. The relaxivity was found to be similar to that of Gd-DTPA in both saline and liver tissue.[2] Meyer and colleagues also noted that while the R1 relaxivity at 20 MHz was comparable to Gd-DTPA, Gd-DOTA exhibited higher paramagnetic efficacy at lower magnetic field strengths, which was attributed to the greater symmetry of the complex.[1]

Table 1: Early Quantitative Data for this compound (Gd-DOTA)

| Parameter | Value | Conditions | Reference |

| Conditional Stability Constant | 10²².¹⁹ | pH 7 | [1] |

| In Vitro Stability Constant | 10²⁸ | In Vitro | [2] |

| T1 Relaxivity (r₁) | Similar to Gd-DTPA | 20 MHz, Saline and Liver Tissue | [2] |

| Distribution Half-life (t₁/₂α) | 3 minutes | In rats | [2] |

| Elimination Half-life (t₁/₂β) | 18 minutes | In rats | [2] |

| 91 ± 14 minutes | In healthy male volunteers | [3] | |

| Volume of Distribution (Vd) | 171.0 ± 19.7 mL/kg | In healthy male volunteers | [3] |

| LD₅₀ (Median Lethal Dose) | 93% higher than Gd-DTPA | In mice | [2] |

Experimental Protocols: A Glimpse into the Early Methodologies

Synthesis of this compound (Gd-DOTA)

The synthesis of Gd-DOTA involves a two-step process: the synthesis of the DOTA ligand followed by complexation with a gadolinium salt.

Diagram 1: Conceptual Synthesis Workflow for this compound

References

- 1. Gd-DOTA, a potential MRI contrast agent. Current status of physicochemical knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gd-DOTA: characterization of a new paramagnetic complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gd-DOTA. Pharmacokinetics and tolerability after intravenous injection into healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Contrast: A Technical Guide to Gadoteric Acid Relaxivity Theory and Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical underpinnings and practical measurement of the relaxivity of gadoteric acid, a widely used gadolinium-based contrast agent (GBCA) in Magnetic Resonance Imaging (MRI). Understanding the principles of relaxivity is paramount for the development and optimization of contrast agents, ensuring both efficacy and safety in clinical and preclinical applications. This document delves into the core theories governing paramagnetic relaxation, details experimental protocols for accurate relaxivity determination, and presents quantitative data in a clear, comparative format.

The Theoretical Framework: Solomon-Bloembergen-Morgan (SBM) Theory

The relaxivity of this compound, and GBCAs in general, is primarily explained by the Solomon-Bloembergen-Morgan (SBM) theory. This theory describes the mechanisms by which the paramagnetic gadolinium(III) ion (Gd³⁺) enhances the relaxation rates of surrounding water protons, thereby increasing the signal intensity in T1-weighted MR images. The relaxivity, denoted as r₁ (longitudinal) and r₂ (transverse), is a measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times of water protons, respectively. It is expressed in units of mM⁻¹s⁻¹.

The SBM theory posits that the overall relaxivity is a sum of contributions from the inner-sphere, second-sphere, and outer-sphere water molecules.

-

Inner-Sphere Relaxation: This is the dominant contribution and involves water molecules that are directly coordinated to the Gd³⁺ ion. The efficiency of this process is governed by several key parameters:

-

Hydration Number (q): The number of water molecules directly bound to the Gd³⁺ ion. For this compound, q is typically 1.

-

Rotational Correlation Time (τR): The time it takes for the Gd³⁺ complex to rotate by one radian. Slower tumbling (longer τR) generally leads to higher relaxivity.

-

Water Residence Lifetime (τm): The average time a water molecule remains coordinated to the Gd³⁺ ion before exchanging with a bulk water molecule. An optimal exchange rate is crucial for efficient relaxation enhancement.

-

-

Second-Sphere and Outer-Sphere Relaxation: These contributions arise from water molecules that are not directly bound to the Gd³⁺ ion but are in its vicinity and experience its magnetic field. These interactions are weaker and are influenced by the diffusion of water molecules.

The interplay of these parameters, along with the magnetic field strength and temperature, determines the overall relaxivity of the contrast agent.

The Pharmacokinetics and Biodistribution of Gadoteric Acid: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoteric acid, a gadolinium-based contrast agent (GBCA) with a macrocyclic structure, is widely utilized in clinical and preclinical magnetic resonance imaging (MRI) to enhance tissue contrast.[1] Its paramagnetic properties, derived from the gadolinium ion (Gd3+), shorten the T1 relaxation time of water protons in tissues, leading to a brighter signal on T1-weighted images.[2][3] The gadolinium ion is tightly chelated by the organic acid DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to form a stable complex, minimizing the in vivo release of toxic free Gd3+.[2][4][5] Understanding the pharmacokinetic profile and biodistribution of this compound in preclinical animal models is paramount for the interpretation of imaging studies and for the assessment of its safety profile. This technical guide provides a comprehensive overview of the available data in various animal species, focusing on quantitative data, experimental methodologies, and the toxicological implications of gadolinium release.

Pharmacokinetics of this compound

This compound, administered intravenously, distributes primarily within the extracellular fluid space due to its hydrophilic nature and does not cross intact cell membranes.[2] Its pharmacokinetic profile is characterized by a biphasic elimination pattern: an initial rapid distribution phase followed by a slower elimination phase.[4] The agent is excreted unchanged, almost exclusively via the kidneys through glomerular filtration.[4][6]

Pharmacokinetic Parameters in Animal Models

The following tables summarize key pharmacokinetic parameters of this compound and its analogues in rats and non-human primates.

Table 1: Pharmacokinetic Parameters of this compound (or its analogue Tb-DOTA) in Rats and Non-Human Primates

| Parameter | Rat (Wistar) | Non-Human Primate (Cynomolgus Monkey) |

| Dose (mmol/kg) | Not Specified | 0.1 |

| Half-life (t½) | ||

| Distribution Phase (α) | - | ~3 min |

| Elimination Phase (β) | - | ~60 min |

| Terminal Elimination Phase (γ) | - | ~25 h |

| Volume of Distribution (Vd) | - | 0.17 L/kg |

| Total Plasma Clearance | - | 0.11 L/h/kg |

Data for non-human primates is for Tb-DOTA, a close analogue of this compound.[7][8][9]

Biodistribution of this compound

Following intravenous administration, this compound rapidly distributes from the plasma into the interstitial space of various organs. Due to its renal clearance, the highest concentrations are transiently observed in the kidneys. The biodistribution data indicates minimal long-term retention in tissues, a characteristic attributed to the high stability of the macrocyclic chelate structure.

Tissue Distribution in Animal Models

The following table presents the biodistribution of gadolinium in various tissues of rats and non-human primates after the administration of this compound or its analogue.

Table 2: Gadolinium Concentration in Tissues of Rats and Non-Human Primates

| Tissue | Rat (Wistar) - 52 days post-injection (% ID/g) | Non-Human Primate (Cynomolgus Monkey) - 5 days post-injection (nmol/g) | Non-Human Primate (Cynomolgus Monkey) - 58 days post-injection (nmol/g) |

| Kidney (Cortex) | - | 41 | <10 |

| Skin | - | <1 | <0.1 |

| Brain | - | <0.1 | <0.01 |

% ID/g: Percentage of Injected Dose per gram of tissue. Data for rats represents residual gadolinium. Data for non-human primates is for Tb-DOTA.[7][8][9]

Experimental Protocols

Animal Models

-

Rats: Male Wistar or Sprague-Dawley rats are commonly used.[6][10]

-

Rabbits: New Zealand white rabbits have been utilized in some studies.

-

Mice: Various strains, including Swiss mice, are used for biodistribution studies.

-

Non-Human Primates: Cynomolgus monkeys are a relevant model due to their physiological similarity to humans.[7][8][9]

Dosing and Administration

-

Route of Administration: Intravenous (IV) bolus injection is the standard route.[4]

-

Dose Range: Doses in preclinical studies typically range from 0.1 to 0.2 mmol/kg body weight.

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are collected at various time points post-injection to determine the plasma concentration-time profile.

-

Tissue Harvesting: At the end of the study, animals are euthanized, and organs of interest (kidneys, liver, spleen, brain, bone, skin, etc.) are harvested.

-

Analytical Methods:

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for quantifying total gadolinium concentrations in biological samples with high sensitivity and specificity.

-

Gamma Counting: For studies using radiolabeled this compound (e.g., with 153Gd), gamma counting is employed to measure radioactivity in tissues.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for a typical pharmacokinetic and biodistribution study of this compound.

Toxicological Considerations: The Role of Free Gadolinium

While this compound is a highly stable complex, the potential for in vivo dissociation and release of free gadolinium ions (Gd3+) is a key consideration in its safety assessment. Free Gd3+ is toxic and can interfere with biological processes, notably by competing with calcium ions (Ca2+) for binding sites on various proteins and channels. This can lead to cellular dysfunction, oxidative stress, and inflammation.

Caption: Conceptual diagram of the toxicological effects following the release of free gadolinium ions.

Conclusion

The pharmacokinetic and biodistribution profile of this compound in animal models demonstrates rapid distribution to the extracellular space and efficient elimination through the kidneys. Its macrocyclic structure confers high stability, resulting in minimal long-term tissue retention of gadolinium. The data summarized in this guide, derived from studies in rats, rabbits, and non-human primates, provide a crucial foundation for designing and interpreting preclinical imaging studies. Future research should continue to focus on the long-term, low-level retention of gadolinium and the subtle biological effects it may elicit, further enhancing the safety and efficacy of this important diagnostic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is the mechanism of Gadoterate Meglumine? [synapse.patsnap.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound and Gadolinium: Exploring Short- and Long-Term Effects on Healthy Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, Excretion, and Organ Distribution of the Novel Gadolinium-Based MRI Contrast Agent Gadoquatrane in Female Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, Excretion, and Organ Distribution of the Novel Gadolinium-Based MRI Contrast Agent Gadoquatrane in Female Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the In Vitro Stability and Chelating Properties of Gadoteric Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Gadoteric acid (marketed as Dotarem®) is a gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI). Its molecular structure, featuring a macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelate, is fundamental to its safety and efficacy. The stability of the complex, which minimizes the release of toxic free gadolinium (Gd³⁺) ions in vivo, is a critical parameter. This technical guide provides an in-depth review of the in vitro stability and chelating properties of this compound, presenting quantitative data, detailed experimental protocols for its assessment, and visualizations of key processes.

Core Concepts of Gadolinium Chelate Stability

The safety of GBCAs is intrinsically linked to the stability of the complex formed between the Gd³⁺ ion and its chelating ligand.[1] This stability is described by two distinct but related concepts: thermodynamic stability and kinetic stability.

-

Thermodynamic Stability: This refers to the strength of the bond between the gadolinium ion and the ligand at equilibrium. It is quantified by the thermodynamic stability constant (log Ktherm). A higher value indicates a greater proportion of the gadolinium remains chelated at equilibrium. The conditional stability constant (log Kcond) is a more physiologically relevant measure, as it describes the stability at a specific pH, such as the physiological pH of 7.4.[2][3][4] Due to proton competition at this pH, the log Kcond is typically lower than the log Ktherm.[2]

-

Kinetic Stability (or Inertness): This describes the rate at which the Gd³⁺ ion dissociates from the chelate.[3] A kinetically inert or stable complex has a slow dissociation rate, even if it is not the most thermodynamically stable under certain conditions.[2] Kinetic stability is often considered the most critical factor for predicting the in vivo safety of a GBCA, as it determines how quickly free gadolinium can be released into the body.[2][5] It is typically expressed as the dissociation half-life (t₁/₂) under challenging conditions, such as in a strong acid.[6]

This compound's structure as an ionic, macrocyclic chelate confers high stability.[7][8][9] Macrocyclic structures pre-organize the ligand around the Gd³⁺ ion, "caging" it more securely and providing greater kinetic inertness compared to flexible, open-chain linear agents.[1][9]

Quantitative Stability Profile of this compound

This compound exhibits one of the highest stability profiles among all approved GBCAs.[10][11] This is evident in both its thermodynamic and, crucially, its kinetic stability parameters.

Table 1: Thermodynamic Stability of this compound and Other GBCAs

| Contrast Agent | Chelate Structure | Ionicity | log Ktherm | log Kcond (at pH 7.4) |

| This compound (Dotarem®) | Macrocyclic | Ionic | 25.6[5] | 19.3[4][9] |

| Gadoteridol (ProHance®) | Macrocyclic | Non-ionic | - | 17.2[2] |

| Gadobutrol (Gadavist®) | Macrocyclic | Non-ionic | - | 14.7[4] |

| Gadopentetic acid (Magnevist®) | Linear | Ionic | - | 18.4[2] |

| Gadodiamide (Omniscan®) | Linear | Non-ionic | - | 14.9[4] |

Table 2: Kinetic Stability of this compound and Other Macrocyclic GBCAs

| Contrast Agent | Dissociation Half-life (t₁/₂) at pH 1.2, 37°C |

| This compound (Dotarem®) | 2.7 days[12] |

| Gadopiclenol | 14.2 days[12] |

| Gadobutrol (Gadavist®) | 14.1 hours[12] |

| Gadoteridol (ProHance®) | 2.2 hours[12] |

Note: Kinetic stability measurements can vary based on experimental conditions. The data presented reflects a comparative study under identical conditions.

Chelating Properties and Resistance to Transmetallation

Transmetallation is a dissociation process where endogenous metal ions, such as zinc (Zn²⁺) or copper (Cu²⁺), displace the Gd³⁺ from its ligand.[6] This is a significant pathway for the release of free gadolinium from less stable GBCAs.

The mechanism of transmetallation differs between chelate types:

-

Linear Chelates: Susceptible to direct attack by endogenous ions like Zn²⁺.[6]

-

Macrocyclic Chelates: Far more resistant to direct attack. Dissociation occurs primarily through slower, acid-assisted processes.[6]

Studies confirm that this compound is highly stable against transmetallation.[5] When incubated in human plasma at physiological pH and temperature for 15 days, no release of Gd³⁺ ions from this compound was observed above the limit of quantification.[12] This contrasts with some other macrocyclic agents, which showed measurable Gd³⁺ release under the same conditions.[12] This high resistance is a key component of its favorable safety profile.

Table 3: Gd³⁺ Release in Human Serum after 15 Days Incubation (pH 7.4, 37°C)

| Contrast Agent | Chelate Structure | % of Total Gd³⁺ Released |

| This compound (Dotarem®) | Macrocyclic | < 0.01% (Not Quantifiable)[12] |

| Gadobutrol (Gadavist®) | Macrocyclic | 0.12%[12] |

| Gadoteridol (ProHance®) | Macrocyclic | 0.20%[12] |

| Gadopiclenol | Macrocyclic | 0.20%[12] |

Experimental Protocols for Stability Assessment

Precise and standardized methodologies are essential for evaluating and comparing the stability of GBCAs.

Protocol: Determination of Kinetic Stability via Acid-Catalyzed Dissociation

This method measures the rate of Gd³⁺ release under harsh acidic conditions to assess the kinetic inertness of the chelate.

Methodology:

-

Preparation: Prepare a solution of the GBCA (e.g., this compound) at a defined concentration in a strong acidic medium (e.g., pH 1.2 using HCl).[12]

-

Incubation: Maintain the solution at a constant, controlled temperature (e.g., 37°C).[12]

-

Sampling: At predetermined time intervals, withdraw aliquots of the solution.

-

Analysis: Quantify the concentration of dissociated (free) Gd³⁺ in each aliquot. A common method is a complexometric assay or, for higher sensitivity, Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[12]

-

Calculation: Plot the concentration of the intact GBCA over time. Fit the data to a first-order kinetic model to determine the dissociation rate constant (k_d).

-

Half-Life Determination: Calculate the dissociation half-life using the formula: t₁/₂ = ln(2) / k_d.

Protocol: Assessment of Transmetallation in Human Serum

This protocol simulates physiological conditions to measure Gd³⁺ release due to competition from endogenous ions.

Methodology:

-

Preparation: Dilute the GBCA to a clinically relevant concentration (e.g., 1 mmol/L) in pooled human serum from healthy donors.[13]

-

Incubation: Incubate the samples at 37°C, ensuring the pH is maintained at 7.4, for an extended period (e.g., 15 days).[12][13]

-

Sampling: Collect aliquots at various time points throughout the incubation.

-

Separation & Quantification: Use a robust analytical method to separate and quantify the minute amounts of released Gd³⁺. High-Performance Liquid Chromatography coupled with ICP-MS (HPLC-ICP-MS) is the standard for this application.[13]

-

Analysis: Calculate the percentage of Gd³⁺ released relative to the total initial concentration of the GBCA at each time point.

Protocol: Relaxometric Assessment of Transmetallation

This method uses changes in water proton relaxivity to detect Gd³⁺ release in the presence of competing ions and phosphate.

Methodology:

-

System Setup: Create a solution containing the GBCA, a competing endogenous ion (e.g., ZnCl₂), and a phosphate buffer at physiological pH.[6]

-

Mechanism: If transmetallation occurs, Zn²⁺ displaces Gd³⁺ from the chelate. The released free Gd³⁺ immediately reacts with phosphate ions to form insoluble GdPO₄.

-

Measurement: The formation of GdPO₄ significantly alters the relaxivity of the solution. This change is measured over time using a relaxometer.

-

Interpretation: A stable chelate like this compound will show minimal to no change in relaxivity, indicating negligible Gd³⁺ release. In contrast, less stable agents will cause a measurable increase in relaxivity over time.[6]

Conclusion

The in vitro data robustly demonstrates the exceptional stability of this compound. Its ionic, macrocyclic structure provides high thermodynamic stability and, most importantly, superior kinetic inertness. This translates to a very slow rate of dissociation and a high resistance to transmetallation by endogenous ions, as confirmed by studies in human serum. These physicochemical properties are fundamental to its established safety profile and minimize the potential for in vivo release of toxic free gadolinium ions. For researchers and developers, this compound serves as a benchmark for high-stability gadolinium chelate design.

References

- 1. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. richardsemelka.com [richardsemelka.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. dovepress.com [dovepress.com]

- 8. The utility of this compound in contrast-enhanced MRI: A review [ricerca.unich.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C16H25GdN4O8 | CID 158536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. In Vitro and In Vivo Stability Assessment of the Novel, Macrocyclic Gadolinium-Based Contrast Agent Gadoquatrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Gadoteric Acid: A Technical Deep Dive into the Free Acid and its Meglumine Salt Formulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gadoteric acid, a macrocyclic gadolinium-based contrast agent (GBCA), is a cornerstone of modern magnetic resonance imaging (MRI). This technical guide provides an in-depth analysis of this compound, comparing its fundamental properties as a free acid with its commercially formulated meglumine salt, gadoterate meglumine. We will explore the critical role of meglumine in the formulation, delve into the physicochemical and pharmacokinetic characteristics of both forms, and provide an overview of the experimental protocols used for their characterization. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's chemistry, formulation, and mechanism of action.

Introduction: From Free Acid to Injectable Formulation

This compound is the active pharmaceutical ingredient (API), a complex of gadolinium (Gd³⁺) chelated by the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)[1][2]. The free gadolinium ion is highly toxic, and the DOTA ligand forms a highly stable complex with it, significantly reducing this toxicity[3]. In its pure form, this compound is an acidic molecule. For clinical use, it is formulated as gadoterate meglumine, the salt of this compound and meglumine, an amino sugar derived from glucose[1][4]. This formulation strategy is crucial for creating a sterile, injectable solution with a physiologically compatible pH[4][5].

The primary function of this compound in MRI is to enhance the signal intensity of tissues by shortening the T1 relaxation time of water protons in its vicinity[1][3]. This paramagnetic effect is harnessed to improve the visualization of anatomical structures and pathological processes[1].

The Role of Meglumine in Formulation

The transition from this compound as a free acid to the injectable gadoterate meglumine solution is a critical step in its development as a clinical tool. Meglumine serves several key functions:

-

Salt Formation and pH Adjustment: this compound is, as the name implies, an acid. Meglumine is an organic base that reacts with this compound to form a salt. This reaction is essential for adjusting the pH of the final injectable solution to a range of 6.5 to 8.0, which is close to physiological pH and well-tolerated upon intravenous administration[4][6].

-

Solubility and Stability: The formation of the meglumine salt enhances the aqueous solubility and stability of the this compound complex in the final formulation.

The formulation process generally involves reacting gadolinium oxide with DOTA in heated water, followed by the addition of meglumine to form the salt and adjust the pH[4][7].

Physicochemical Properties

The physicochemical properties of this compound and its meglumine salt are fundamental to its function and safety. While data on the free acid form is limited as it is an intermediate, the properties of the final formulated product, gadoterate meglumine, are well-characterized.

| Property | This compound (Free Acid) | Gadoterate Meglumine (in Solution) | Reference(s) |

| Molecular Formula | C₁₆H₂₅GdN₄O₈ | C₂₃H₄₂GdN₅O₁₃ | [8] |

| Molecular Weight | 558.64 g/mol | 753.9 g/mol | [2][8] |

| Appearance | Not specified in searches (likely a solid) | Clear, colorless to yellow aqueous solution | [6] |

| pH | Acidic | 6.5 - 8.0 | [6] |

| Osmolality | Not specified in searches | High (specific values not consistently provided) | [8] |

| Water Solubility | Not specified in searches | Soluble | [8] |

| Thermodynamic Stability (log Ktherm) | 25.6 | 25.6 | [6] |

| Conditional Stability (log Kcond at pH 7.4) | 19.3 | 19.3 | [6] |

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic profiles of gadoterate meglumine have been extensively studied. This compound is not known to be metabolized in the body[9].

| Parameter | Value (for Gadoterate Meglumine) | Reference(s) |

| Route of Administration | Intravenous | [1] |

| Distribution | Distributes into the extracellular fluid. The volume of distribution at steady state is approximately 179 mL/kg in females and 211 mL/kg in males. | [2][9] |

| Protein Binding | Does not undergo protein binding in vitro. | [8] |

| Metabolism | Not known to be metabolized. | [8][9] |

| Route of Elimination | Primarily renal. | [8][10] |

| Elimination Half-Life | Approximately 1.4 hours in females and 2.0 hours in males in healthy adults. | [8] |

| Excretion | Approximately 73% (females) and 85% (males) of the dose is eliminated in the urine within 48 hours. | [8][9] |

| T1 Relaxivity (in plasma at 1.5 T) | 3.4 - 3.8 L/mmol·s | [10] |

| T1 Relaxivity (in plasma at 3 T) | 4.97 ± 0.59 L/(mmol·s) | [11] |

| T1 Relaxivity (in blood at 3 T) | 3.47 ± 0.16 L/(mmol·s) | [11] |

Mechanism of Action and Potential Cellular Effects

The primary mechanism of action of this compound is its paramagnetic effect, which shortens the T1 relaxation time of nearby water protons, leading to a brighter signal on T1-weighted MRI scans. This effect is a physical phenomenon and does not involve specific signaling pathways for its diagnostic action.

However, the potential for gadolinium toxicity, though significantly mitigated by the DOTA chelate, has been a subject of research. Studies have investigated the cellular effects of GBCAs, including this compound. Potential mechanisms of toxicity, particularly from dissociated gadolinium ions, include the induction of:

-

Oxidative Stress

-

Inflammation

-

Apoptosis [12]

It is important to note that macrocyclic agents like this compound have a higher stability and a lower propensity to release free gadolinium compared to linear GBCAs, resulting in a more favorable safety profile[13][12].

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

HPLC is a standard method for determining the concentration of gadoterate meglumine and detecting the presence of free gadolinium or degradation products.

-

Objective: To quantify the amount of intact gadoterate meglumine and potential impurities.

-

Methodology Outline:

-

Column: A suitable reversed-phase column, such as a C18 column, is typically used[14].

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly employed. The composition can be isocratic or a gradient[15].

-

Flow Rate: A constant flow rate, for example, 0.6 mL/min, is maintained[14].

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) is used to detect the this compound complex[14][15].

-

Quantification: The concentration is determined by comparing the peak area of the sample to that of a known standard.

-

Measurement of Relaxivity

Relaxivity (r1) is a measure of a contrast agent's efficiency in shortening the T1 relaxation time of water protons.

-

Objective: To determine the r1 relaxivity of gadoterate meglumine.

-

Methodology Outline:

-

Sample Preparation: A series of phantom solutions with varying concentrations of gadoterate meglumine in a relevant medium (e.g., water, plasma, or whole blood) are prepared[11][16].

-

MRI Acquisition: The T1 relaxation times of these solutions are measured using an MRI scanner at a specific field strength (e.g., 1.5 T, 3 T) and temperature (e.g., 37°C). An inversion-recovery pulse sequence is commonly used[16][17].

-

Data Analysis: The relaxation rate (1/T1) is plotted against the concentration of the contrast agent. The slope of the resulting linear regression is the r1 relaxivity[11][18].

-

In Vitro Cytotoxicity Assays

-

Objective: To assess the potential toxic effects of gadoterate meglumine on cells in culture.

-

Methodology Outline:

-

Cell Culture: A relevant cell line (e.g., renal tubular cells, neurons) is cultured under standard conditions[19][20].

-

Exposure: The cells are incubated with varying concentrations of gadoterate meglumine for a specified period (e.g., 24 hours)[19].

-

Assessment of Viability: Cell viability can be measured using various assays, such as the MTT assay, which measures metabolic activity, or the trypan blue exclusion assay, which identifies dead cells[19].

-

Assessment of Apoptosis: Apoptosis can be detected using methods like DAPI staining to observe nuclear morphology or Annexin V/propidium iodide staining followed by flow cytometry[20][21].

-

Conclusion

This compound is a highly stable, macrocyclic GBCA that plays a vital role in diagnostic MRI. The formulation of this compound as a meglumine salt is a critical step that ensures its suitability for intravenous administration by providing a physiologically compatible pH and ensuring solubility. While the free acid form is the core active molecule, it is the gadoterate meglumine salt that is used in the clinical setting. Understanding the interplay between the free acid and its formulated salt, along with their physicochemical and pharmacokinetic properties, is essential for researchers and professionals in the field of contrast media development and application. The high stability of the macrocyclic structure of this compound contributes to its excellent safety profile, minimizing the risk of gadolinium-related toxicity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H25GdN4O8 | CID 158536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. WO2017046694A1 - Process for preparing a pharmaceutical formulation of gadoterate meglumine - Google Patents [patents.google.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. DE102015013939A1 - Process for the preparation of this compound (Gd-DOTA) complexes - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound (DOTA-Gd; Artirem; Dotarem; Clariscan) | gadolinium-based MRI contrast agent (GBCA). | CAS 72573-82-1 | InvivoChem [invivochem.com]

- 10. radiopaedia.org [radiopaedia.org]

- 11. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC Method For Analysis Of Gadolinium-DOTA on Newcrom BH Column | SIELC Technologies [sielc.com]

- 16. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. High relaxivity MRI contrast agents part 2: Optimization of inner- and second-sphere relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.rsna.org [pubs.rsna.org]

- 20. In Vitro Toxicological Assessment of Gadodiamide in Normal Brain SVG P12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The potential toxic impact of different gadolinium-based contrast agents combined with 7-T MRI on isolated human lymphocytes | springermedizin.de [springermedizin.de]

An In-depth Technical Guide to Molecular Imaging Probes Based on Gadoteric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, synthesis, characterization, and application of molecular imaging probes derived from Gadoteric acid (Gd-DOTA). This compound, a gadolinium-based contrast agent with a macrocyclic chelate, offers exceptional thermodynamic and kinetic stability, making it an ideal platform for the development of targeted and responsive probes for magnetic resonance imaging (MRI).[1] This document details the core principles of probe design, provides structured quantitative data for comparative analysis, outlines detailed experimental protocols, and visualizes key biological pathways and experimental workflows.

Core Principles of this compound-Based Probes